![molecular formula C24H18N2O3 B186276 N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide CAS No. 5841-97-4](/img/structure/B186276.png)
N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide, also known as DBF, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. DBF is a fluorescent dye that has been used in a variety of applications, including cell imaging, protein labeling, and drug discovery. In
作用機序
The mechanism of action of N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide is not fully understood, but it is believed to involve the binding of the compound to specific biomolecules, such as proteins, nucleic acids, and lipids. This binding results in a change in the fluorescence properties of N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide, allowing researchers to track the location and movement of the labeled biomolecule.
生化学的および生理学的効果
N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide is generally considered to be non-toxic and has not been shown to have any significant physiological effects. However, the compound can bind to specific biomolecules, which could potentially interfere with their normal function. It is important to note that the concentration of N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide used in experiments is typically much lower than the concentration required to produce any significant effects.
実験室実験の利点と制限
One of the main advantages of N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide is its fluorescent properties, which allow researchers to track the movement and interactions of labeled biomolecules in real-time. The compound is also relatively easy to synthesize and has a high yield. However, N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide does have some limitations. For example, the compound can bind to multiple biomolecules, which can make it difficult to isolate and study a specific target. Additionally, the fluorescent properties of N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide can be affected by factors such as pH and temperature, which can complicate experiments.
将来の方向性
There are several potential future directions for research involving N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide. One area of interest is the development of new labeling techniques that could improve the specificity and sensitivity of N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide labeling. Another area of interest is the use of N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide in live-cell imaging, where the compound could be used to track the movement and interactions of biomolecules in real-time. Additionally, N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide could be used in the development of new drug candidates, where it could be used to identify potential drug targets and screen for potential drug candidates.
Conclusion:
In conclusion, N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. The compound has been used extensively in cell imaging, protein labeling, and drug discovery. N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide has several advantages, including its fluorescent properties and ease of synthesis, but also has some limitations, such as its potential to bind to multiple biomolecules. There are several potential future directions for research involving N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide, including the development of new labeling techniques and the use of N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide in live-cell imaging and drug discovery.
合成法
The synthesis of N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide involves a multi-step process that begins with the reaction of 2-aminophenol with 2,4-dimethylbenzoyl chloride to form 2-(2,4-dimethylphenyl)-1,3-benzoxazole. This intermediate is then reacted with 2-bromobenzofuran to form N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide. The yield of N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide is typically high, and the purity can be improved through recrystallization.
科学的研究の応用
N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide has been used extensively in scientific research due to its fluorescent properties. The compound has been used to label proteins and other biomolecules, allowing researchers to track their movement and interactions within cells. N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide has also been used in drug discovery, where it can be used to identify potential drug targets and screen for potential drug candidates.
特性
CAS番号 |
5841-97-4 |
|---|---|
製品名 |
N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide |
分子式 |
C24H18N2O3 |
分子量 |
382.4 g/mol |
IUPAC名 |
N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C24H18N2O3/c1-14-7-9-18(15(2)11-14)24-26-19-13-17(8-10-21(19)29-24)25-23(27)22-12-16-5-3-4-6-20(16)28-22/h3-13H,1-2H3,(H,25,27) |
InChIキー |
VCSDIGJEDXOTGD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC5=CC=CC=C5O4)C |
正規SMILES |
CC1=CC(=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC5=CC=CC=C5O4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



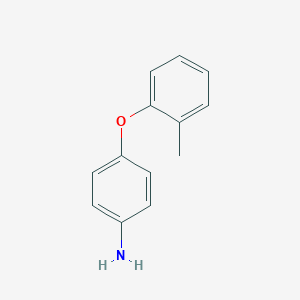
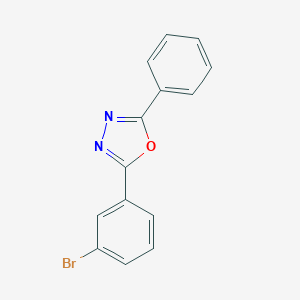
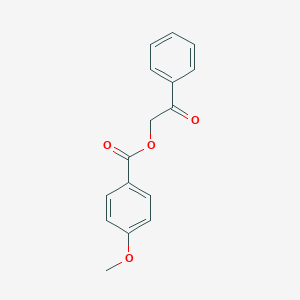
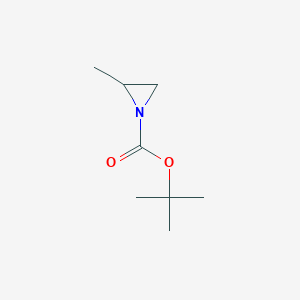
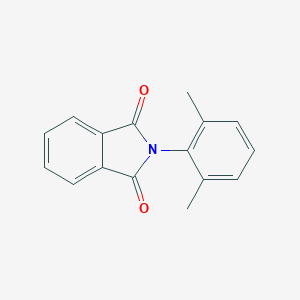
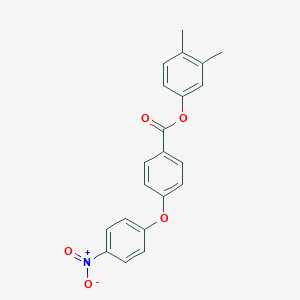
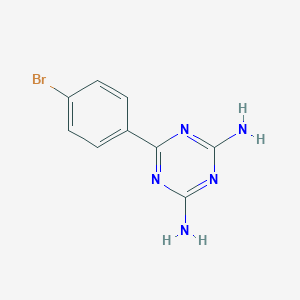
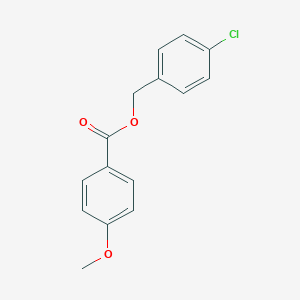
![5-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole-2-thiol](/img/structure/B186209.png)
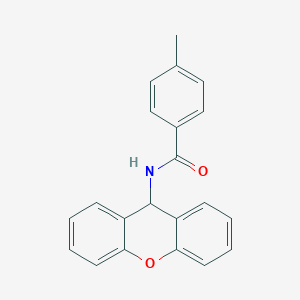
![Benzoic acid, 2-[(diphenylamino)carbonyl]-](/img/structure/B186215.png)
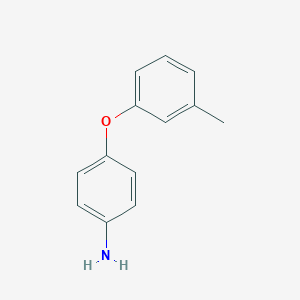
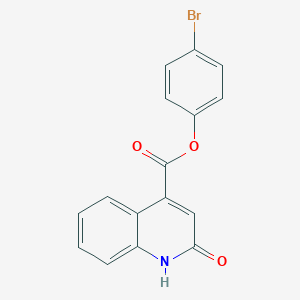
![(7R,8R,9S,13S,14S,17S)-13-Methyl-7-(9-((4,4,5,5,5-pentafluoropentyl)thio)nonyl)-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B186218.png)